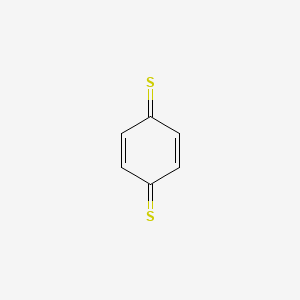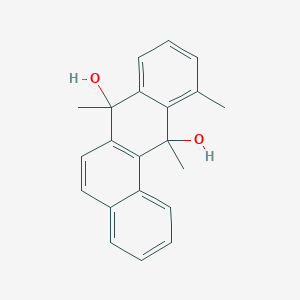
Dithio-p-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dithio-p-benzoquinone is a sulfur-containing quinone derivative, characterized by the presence of two sulfur atoms replacing the oxygen atoms in the benzoquinone structure
准备方法
Synthetic Routes and Reaction Conditions: Dithio-p-benzoquinone can be synthesized through several methods. One common approach involves the reaction of p-benzoquinone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a slightly acidic pH to facilitate the formation of the dithio compound.
Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of hydroquinone derivatives in the presence of sulfur-containing reagents. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions: Dithio-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
科学研究应用
Dithio-p-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
作用机制
The mechanism of action of dithio-p-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This redox cycling can generate reactive oxygen species, which can interact with various molecular targets, including proteins, DNA, and cellular membranes, leading to potential therapeutic effects.
Similar Compounds:
Benzoquinone: Lacks sulfur atoms and has different redox properties.
Naphthoquinone: Contains a larger aromatic system and exhibits different chemical reactivity.
Anthraquinone: Has a more complex structure with additional aromatic rings.
Uniqueness: this compound is unique due to the presence of sulfur atoms, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and form various derivatives makes it a versatile compound in both research and industrial applications.
属性
| 84615-33-8 | |
分子式 |
C6H4S2 |
分子量 |
140.2 g/mol |
IUPAC 名称 |
cyclohexa-2,5-diene-1,4-dithione |
InChI |
InChI=1S/C6H4S2/c7-5-1-2-6(8)4-3-5/h1-4H |
InChI 键 |
XTXHUAJQPRGJDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=S)C=CC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)


![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
